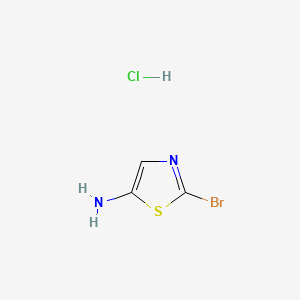

2-Bromothiazol-5-amine hydrochloride

Description

Significance of Thiazole (B1198619) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The field of heterocyclic chemistry, a major branch of organic chemistry, is foundational to the development of a vast array of functional molecules. medmedchem.com Within this domain, the thiazole scaffold, a five-membered heterocyclic ring containing both a sulfur and a nitrogen atom, holds a position of particular importance. medmedchem.comnumberanalytics.com This ring system is characterized by its aromaticity, a result of the delocalization of pi (π) electrons, which imparts significant stability to the structure. numberanalytics.com

Thiazole and its derivatives are recognized as crucial building blocks in organic synthesis and are prevalent in medicinal chemistry. medmedchem.comneliti.com The unique chemical properties of the thiazole ring make it a versatile framework for the design and synthesis of novel compounds. nih.gov Its presence is noted in numerous biologically active molecules, including a variety of pharmaceuticals. numberanalytics.com A notable example from nature is the essential vitamin B1, thiamine, which features a thiazole ring in its structure. neliti.com Consequently, the thiazole moiety has been the subject of extensive research aimed at discovering new therapeutic agents. neliti.comglobalresearchonline.net

Overview of Brominated Thiazoles as Key Intermediates

Brominated thiazoles represent a critical class of chemical intermediates, serving as versatile precursors in the synthesis of more complex functionalized molecules. researchgate.netlookchem.com The strategic introduction of a bromine atom onto the thiazole ring provides a reactive handle for a variety of subsequent chemical transformations, most notably in cross-coupling reactions. researchgate.net This allows for the construction of carbon-carbon and carbon-heteroatom bonds, a fundamental process in modern synthetic chemistry.

The synthesis of the complete family of bromothiazoles—including mono-, di-, and tribromo- derivatives—has been systematically revisited and optimized. lookchem.com These efforts aim to make these important precursors more accessible for contemporary research by developing more efficient and reliable synthetic methods. lookchem.com For instance, 2-bromothiazole (B21250) is frequently synthesized from the inexpensive and readily available 2-aminothiazole (B372263). lookchem.com The utility of these brominated intermediates is central to the construction of a wide range of substituted thiazole-containing compounds for various applications.

Structural Context and Nomenclature of 2-Bromothiazol-5-amine (B3100783) Hydrochloride

2-Bromothiazol-5-amine hydrochloride is a salt form of a substituted thiazole. The core of the molecule is a thiazole ring. An amino group (-NH₂) is attached at the 2-position of the ring, and a bromine atom (-Br) is at the 5-position. The "hydrochloride" designation indicates that the amino group has been protonated by hydrochloric acid (HCl) to form a hydrochloride salt.

This compound is known by several synonyms, which can sometimes lead to confusion. The naming can vary based on which substituent is treated as the principal functional group. Common synonyms include 5-Bromothiazol-2-amine hydrochloride and 2-Amino-5-bromothiazole hydrochloride . guidechem.com The neutral form of the compound is known as 2-amino-5-bromothiazole or 5-bromothiazol-2-amine. chemicalbook.com

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 133692-18-9 | guidechem.com |

| Molecular Formula | C₃H₄BrClN₂S | guidechem.com |

| Molecular Weight | 215.493 g/mol | guidechem.com |

| Canonical SMILES | C1=C(SC(=N1)N)Br.Cl | guidechem.com |

| InChI Key | XFDCNXIWKCIBAE-UHFFFAOYSA-N | guidechem.com |

| Appearance | White to Yellow Solid | guidechem.com |

Historical Context of Research Involving this compound

The study of thiazole compounds dates back to the late 19th century. numberanalytics.com Specific research into halogenated thiazoles followed as synthetic methods evolved. A key historical development in the synthesis of the parent compound, 2-amino-5-bromothiazole, is detailed in a patent filed in the mid-20th century. A 1951 patent describes a method for producing 2-amino-5-bromothiazole hydrobromide by reacting 2-aminothiazole with hydrobromic acid and bromine. google.com This early work laid the groundwork for accessing this specific substitution pattern on the thiazole ring.

The same patent further illustrates the compound's immediate utility as a chemical intermediate by describing its conversion to 2-sulfanilamido-5-bromothiazole. google.com This conversion highlighted the early interest in synthesizing thiazole derivatives for investigation as potential anti-bacterial agents. google.com This historical research established 2-amino-5-bromothiazole and its salts as valuable building blocks for the synthesis of more complex sulfonamide-containing thiazole derivatives.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-1,3-thiazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S.ClH/c4-3-6-1-2(5)7-3;/h1H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKOMNVDDVYMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624260-28-1 | |

| Record name | 5-Thiazolamine, 2-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624260-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 Bromothiazol 5 Amine Hydrochloride and Its Immediate Precursors

Direct Bromination Approaches for 2-Aminothiazole (B372263) Precursors

The direct bromination of 2-aminothiazole is a primary route to synthesizing 2-amino-5-bromothiazole, a key intermediate and structural isomer of the target compound. The electron-donating nature of the amino group at the C2 position activates the thiazole (B1198619) ring, directing electrophilic substitution preferentially to the C5 position. nih.govzenodo.org

The most common method for the synthesis of 2-amino-5-bromothiazole involves the treatment of 2-aminothiazole with elemental bromine (Br₂). lookchem.com The reaction is typically carried out in a solvent like acetic acid, where the bromine is added dropwise to a solution of the aminothiazole, often at reduced temperatures to control the reaction's exothermicity. chemicalbook.com Following the reaction, a neutralization step is performed to obtain the final product. chemicalbook.com In some procedures, 2-amino-5-bromothiazole is isolated as its hydrobromide salt, which can then be neutralized using a base like triethylamine (B128534) to yield the free amine. chemicalbook.comgoogle.com

Alternative brominating agents such as N-bromosuccinimide (NBS) can also be employed for this transformation. lookchem.com The use of NBS can offer milder reaction conditions compared to elemental bromine. lookchem.comrsc.org

Table 1: Selected Conditions for Direct Bromination of 2-Aminothiazole

| Bromine Source | Solvent | Temperature | Yield | Product | Reference |

| Bromine (Br₂) | Acetic Acid | 0 - 30 °C | 75% | 2-Amino-5-bromothiazole | chemicalbook.com |

| N-Bromosuccinimide (NBS) | - | - | 56-57% | 2-Amino-5-bromothiazole | lookchem.com |

Addition-Elimination Mechanisms in Halogenation

The bromination of 2-aminothiazole proceeds via an electrophilic aromatic substitution mechanism. nih.gov The thiazole ring is less aromatic and electron-rich than thiophene, making electrophilic substitution more challenging. lookchem.com However, the presence of the powerful activating amino group at the C2 position significantly increases the electron density of the ring, particularly at the C5 position, through resonance. This directs the incoming electrophile (Br⁺) to attack the C5 carbon. The reaction proceeds through a charged intermediate (a sigma complex), which then loses a proton to restore the aromaticity of the thiazole ring, resulting in the 5-bromo-substituted product. nih.govyoutube.com The stability of this intermediate and the strong directing effect of the amino group lead to high regioselectivity for the 5-position. nih.govzenodo.org

Diazotization and Halogenation Protocols

To synthesize precursors where the bromine atom is at the C2 position, such as 2-bromothiazole (B21250), a different strategy is required. Instead of direct bromination, a Sandmeyer-type reaction is employed, which involves the replacement of the amino group of 2-aminothiazole with a bromine atom. This method is crucial for accessing 2-bromo-substituted thiazoles, which are key precursors for the target compound, 2-bromothiazol-5-amine (B3100783).

The first step in a Sandmeyer reaction is diazotization, which converts a primary aromatic amine into a diazonium salt. organic-chemistry.org For 2-aminothiazole, this is achieved by reacting it with nitrous acid (HNO₂) at low temperatures. libretexts.org The nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric or hydrochloric acid. organic-chemistry.org An alternative method utilizes an organic nitrite, such as n-butyl nitrite or tert-butyl nitrite, in an organic solvent like acetonitrile. nih.govnih.gov The resulting thiazole-2-diazonium salt is generally unstable and is used immediately in the subsequent step without isolation. organic-chemistry.orglibretexts.org

Following diazotization, the diazonium group is replaced by a bromide atom in a substitution reaction catalyzed by copper(I) salts. libretexts.orgorganic-chemistry.org This is the classic Sandmeyer reaction. Treatment of the in situ-formed thiazole-2-diazonium salt with copper(I) bromide (CuBr) results in the formation of 2-bromothiazole. nih.govnih.gov Variations of this procedure include using a mixture of sodium bromide (NaBr) and copper(II) sulfate (B86663) (CuSO₄), or a combination of copper metal and hydrobromic acid (Cu/HBr). lookchem.com These reactions provide an effective route to 2-bromothiazole from the inexpensive 2-aminothiazole. lookchem.com

Table 2: Sandmeyer-Type Reactions for Synthesis of Bromothiazoles

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Aminothiazole | 1. NaNO₂/H₂SO₄2. NaBr/CuSO₄ | 2-Bromothiazole | 75% | lookchem.com |

| 2-Aminothiazole | n-Butyl nitrite, CuBr, Acetonitrile | 2-Bromothiazole | 46% | nih.gov |

| 2-Amino-5-bromothiazole | 1. Diazotization2. Cu/HBr | 2,5-Dibromothiazole | 40% | lookchem.com |

Hantzsch Thiazole Synthesis and its Variations Relevant to 2-Bromothiazol-5-amine Analogs

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry for constructing the thiazole ring itself. nih.gov It provides the fundamental 2-aminothiazole scaffold, which is the common starting point for the syntheses described in the previous sections. The classic Hantzsch reaction involves the condensation of an α-halocarbonyl compound (like an α-haloketone) with a thiourea (B124793) or thioamide. nih.govorganic-chemistry.org

The reaction of an α-bromo or α-chloro ketone with thiourea leads directly to a 2-aminothiazole derivative. nih.gov Numerous variations have been developed to improve the efficiency, yield, and environmental footprint of this synthesis. Modern approaches include using water as a solvent, employing catalysts like β-cyclodextrin, or utilizing microwave irradiation to accelerate the reaction. organic-chemistry.orgbepls.com Catalyst-free methods in green solvents like polyethylene (B3416737) glycol (PEG-400) have also been reported. bepls.com Furthermore, one-pot, multi-component variations where the α-haloketone is generated in situ have been developed, streamlining the synthesis of substituted 2-aminothiazoles. rsc.orgnih.gov This foundational synthesis is critical as it produces the ultimate precursor from which both 2-amino-5-bromothiazole and 2-bromothiazole are derived.

Green Chemistry Approaches and Optimized Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern pharmaceutical and chemical research. For the synthesis of 2-bromothiazol-5-amine hydrochloride and its precursors, a significant focus has been placed on aligning with the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Green Synthetic Strategies for the Thiazole Core

The synthesis of the core 2-aminothiazole scaffold, a key precursor, has been a major area of research for green chemistry applications. Traditional methods often rely on volatile organic solvents and harsh reagents. In contrast, greener alternatives have been developed that offer significant advantages. bohrium.com

One prominent green approach involves the use of alternative, more environmentally friendly solvents. Water, for instance, has been successfully employed as a solvent for the synthesis of 2-alkylsulfanylthiazoles. bohrium.com Polyethylene glycol (PEG), particularly PEG-400 and PEG-600, has also emerged as a beneficial reaction medium. bohrium.combepls.comrsc.org The use of PEG can lead to enhanced reaction rates and higher yields compared to conventional solvents like acetonitrile. rsc.org Ionic liquids are another class of green solvents that have been explored for thiazole synthesis. bohrium.com

The use of alternative energy sources is another key aspect of green synthetic routes. Microwave irradiation and ultrasound-assisted synthesis have been shown to significantly shorten reaction times and, in some cases, improve product selectivity. bohrium.com For example, catalyst-free domino reactions under microwave conditions have been used to produce trisubstituted 1,3-thiazoles. bohrium.com Ultrasound has been utilized in the synthesis of bisthiazoles, demonstrating the versatility of this energy source. bohrium.com

Catalysis plays a crucial role in the development of sustainable synthetic methods. Green catalysts, such as biocatalysts, phase-transfer catalysts, and various nanocomposites, are increasingly being used. bohrium.com Magnetic nanoparticles as catalysts are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused without a significant loss of activity. researchgate.net Other efforts have focused on catalyst-free methods, such as the synthesis of 2-aminothiazoles from α-diazoketones and thiourea in PEG-400, which provides excellent yields. bepls.com

A notable development is the calcium-catalyzed synthesis of 5-aminothiazoles, which offers a modular, rapid, and high-yielding route to this important scaffold. nih.gov This method is tolerant of a wide range of functional groups and produces environmentally benign by-products. nih.gov

Optimized Synthesis of 2-Amino-5-bromothiazole

The direct precursor to the target compound is 2-amino-5-bromothiazole. An optimized and straightforward laboratory-scale synthesis involves the bromination of 2-aminothiazole.

In a typical procedure, 2-aminothiazole is dissolved in acetic acid. chemicalbook.com The solution is cooled, and bromine is added dropwise while maintaining a low temperature. chemicalbook.com The reaction is then allowed to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). chemicalbook.com The product, 5-bromothiazol-2-amine, is then isolated by neutralizing the reaction mixture and extracting the product, followed by purification. chemicalbook.com This method has been reported to yield the product in good quantities. chemicalbook.com

The following table summarizes a selection of green and optimized synthetic approaches for thiazole derivatives, highlighting the diversity of conditions and the improvements achieved.

| Synthetic Target | Key Reagents/Catalyst | Solvent/Medium | Energy Source | Key Advantages | Reference |

| 2-Aminothiazoles | α-diazoketones, thiourea | PEG-400 | Conventional Heating | Catalyst-free, simple, rapid, excellent yields | bepls.com |

| 2-Aminothiazoles | α-halo ketones, KSCN/SiO2–NH4OAc/Al2O3 | Not specified | Conventional Heating | One-pot synthesis, high yield, simple filtration | rsc.org |

| 5-Aminothiazoles | N-thioacyl-N,O-acetal, isocyanide, Ca(NTf2)2 | Ethyl Acetate | Conventional Heating | Sustainable, modular, rapid, high-yielding | nih.gov |

| Thiazole Derivatives | α-bromo ketone, dithiocarbamate | Water | Not specified | Use of green solvent | bohrium.com |

| Bisthiazoles | Not specified, Fe(SD)3 | Water | Ultrasound Irradiation | Use of green solvent and alternative energy | bohrium.com |

| Hantzsch Thiazole Derivatives | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes, silica (B1680970) supported tungstosilisic acid | Not specified | Conventional Heating or Ultrasound | One-pot, multi-component, reusable catalyst | bepls.com |

The final step in the preparation of the target compound would involve the formation of the hydrochloride salt of 2-bromothiazol-5-amine. This is typically achieved by treating a solution of the free base with hydrochloric acid.

Chemical Reactivity and Derivatization Strategies of 2 Bromothiazol 5 Amine Hydrochloride

Electrophilic Aromatic Substitution on the Thiazole (B1198619) Ring

The thiazole ring, while aromatic, exhibits a nuanced reactivity towards electrophilic aromatic substitution (EAS). The presence of the sulfur and nitrogen heteroatoms influences the electron density of the ring, and the positions of the existing substituents further direct incoming electrophiles. In the case of 2-aminothiazole (B372263) derivatives, the natural position for electrophilic substitution is typically at the C5 position. nih.gov This is due to the activating and directing effects of the amino group.

However, in 2-Bromothiazol-5-amine (B3100783) hydrochloride, the C5 position is already occupied by the primary amine. This leaves the C4 position as the most likely site for electrophilic attack, should the reaction conditions overcome the inherent deactivating effect of the bromine atom at C2. Classic EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The success of these reactions on the 2-Bromothiazol-5-amine hydrochloride scaffold would depend on the specific electrophile and the Lewis acid catalyst employed to activate it. masterorganicchemistry.com The mechanism of EAS generally proceeds through a two-step process involving the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the C2 position of the thiazole ring is a key handle for introducing molecular diversity through nucleophilic substitution reactions. This can be achieved through direct displacement by strong nucleophiles or through more sophisticated palladium-catalyzed cross-coupling reactions.

Displacement by Strong Nucleophiles

Strong nucleophiles can directly displace the bromide ion from the thiazole ring. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is facilitated by the electron-withdrawing nature of the thiazole ring, which helps to stabilize the intermediate Meisenheimer complex. Common strong nucleophiles that could potentially be employed include alkoxides, thiolates, and amines. The success of such a displacement is often dependent on the reaction conditions, including the nature of the solvent and the presence of activating or deactivating groups on the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille) at the C-5 position

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org For this compound, the bromine atom serves as an excellent electrophilic partner in these transformations.

The Suzuki reaction , which couples an organoboron reagent with an organohalide, is a powerful method for forming new carbon-carbon bonds. In a typical Suzuki coupling, this compound could be reacted with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. This would result in the formation of a new bond between the C2 position of the thiazole and the organic group from the boronic acid. dur.ac.uk

Similarly, the Stille reaction utilizes an organotin reagent as the nucleophilic partner. This reaction is known for its tolerance of a wide range of functional groups and is another viable option for the derivatization of this compound at the C2 position. researchgate.net

The choice of palladium catalyst, ligands, base, and solvent is crucial for the success of these cross-coupling reactions and often requires careful optimization for each specific substrate combination. beilstein-journals.org

Reactions of the Primary Amine Functionality

The primary amine at the C5 position is a versatile functional group that readily undergoes a variety of chemical transformations, most notably acylation reactions to form amides.

Acylation Reactions (Amide Formation)

Acylation of the primary amine introduces an acyl group, forming a stable amide bond. This is a common strategy to modify the properties of the molecule or to introduce further points of diversification.

Acyl chlorides and acid anhydrides are highly reactive acylating agents that readily react with the primary amine of this compound. nih.gov The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid or carboxylic acid byproduct that is formed. This reaction provides a straightforward method for the synthesis of a wide array of N-(2-bromothiazol-5-yl)amides.

For instance, the reaction of this compound with acetic anhydride (B1165640) would yield N-(2-bromothiazol-5-yl)acetamide. Similarly, reaction with benzoyl chloride would produce N-(2-bromothiazol-5-yl)benzamide. The choice of the acylating agent allows for the introduction of various aliphatic and aromatic substituents, significantly expanding the chemical space accessible from this starting material.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Boronic Acid (R-B(OH)2) | 2-R-Thiazol-5-amine | Suzuki Coupling |

| This compound | Organotin Reagent (R-SnR'3) | 2-R-Thiazol-5-amine | Stille Coupling |

| This compound | Acyl Chloride (R-COCl) | N-(2-bromothiazol-5-yl)amide | Acylation |

| This compound | Acid Anhydride ((RCO)2O) | N-(2-bromothiazol-5-yl)amide | Acylation |

Solvent-Free Acetylation

Solvent-free acetylation represents an environmentally benign and efficient method for the protection or modification of the amino group in 2-aminothiazole derivatives. This approach typically involves the reaction of the amine with an acetylating agent, such as acetic anhydride, in the absence of a solvent, often with gentle heating.

In a representative reaction, the acetylation of a 2-aminothiazole derivative can be achieved by reacting it with acetic anhydride under solvent-free conditions. mdpi.comnih.gov This method is noted for its convenience and often results in high yields of the N-acetylated product. mdpi.comnih.gov The reaction proceeds through the nucleophilic attack of the primary amine on the carbonyl carbon of the acetic anhydride, leading to the formation of an acetamido group. This transformation is a common strategy to introduce an acetyl group, which can alter the compound's electronic properties and steric profile for further synthetic manipulations.

Formation of Schiff Bases (Imines) via Condensation with Carbonyl Compounds

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. sjpas.comniscpr.res.inijpbs.com This reaction is a cornerstone of imine chemistry and is typically acid-catalyzed, involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. niscpr.res.inijpbs.com

The resulting Schiff bases are characterized by the presence of a C=N double bond and are valuable intermediates in the synthesis of various heterocyclic compounds and have been extensively studied for their coordination chemistry. sjpas.comniscpr.res.in The reaction conditions can be tailored, with some syntheses proceeding at room temperature with constant stirring, while others may require refluxing in a suitable solvent like ethanol. niscpr.res.in

Table 2: Examples of Schiff Base Formation with 2-Aminobenzothiazole Derivatives

| Amine Reactant | Carbonyl Compound | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-amino-6-chloro benzothiazole (B30560) | o-Vanillin | Reflux in ethanol with piperidine | Schiff Base | |

| 2-amino-6-bromo benzothiazole | o-Vanillin | Reflux in ethanol with piperidine | Schiff Base | |

| 4,6-difluoro-2-amino benzothiazole | 5-bromo-2-hydroxy benzaldehyde | Reflux in methanol (B129727) with glacial acetic acid | Schiff Base | ijpbs.com |

| 2-amino benzo[d]thiazole | Aromatic aldehydes | Room temperature, Mo-Al2O3 composite, p-toluene sulphonic acid | Schiff Base | niscpr.res.in |

Alkylation Reactions

The amino group of 2-aminothiazole derivatives can be subjected to alkylation reactions, which involve the introduction of an alkyl group. nih.govgoogle.comacs.org This can be achieved by reacting the amine with an alkyl halide or other suitable alkylating agents. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkylating agent. N-alkylation of 2-aminothiazoles has been shown to be a viable synthetic route for creating a variety of derivatives. nih.gov For instance, the alkylation of a 4,5-substituted-2-aminothiazole-ω-halogenated amide with a substituted piperazine hydrochloride can yield the corresponding N-alkylated product. google.com

Diazotization and Subsequent Transformations

The primary aromatic amine functionality of this compound allows for diazotization reactions. nih.govorganic-chemistry.org This process involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. nih.govorganic-chemistry.org These diazonium salts are highly versatile intermediates in organic synthesis. organic-chemistry.org

Once formed, the diazonium group can be replaced by a variety of nucleophiles in what are known as Sandmeyer or related reactions. nih.govorganic-chemistry.org For example, treatment of a 2-aminothiazole derivative with sodium nitrite and copper(II) sulfate (B86663) in the presence of a halide source can lead to the corresponding 2-halothiazole. nih.gov This provides a powerful method for introducing a range of functional groups onto the thiazole ring that would be difficult to achieve through other means.

Formation of Metal Complexes

The thiazole ring, with its nitrogen and sulfur atoms, and the exocyclic amino group in this compound and its derivatives, particularly Schiff bases, provide excellent sites for coordination with metal ions. royalsocietypublishing.orgacs.orgnih.gov

Chelation via the Thiazole Nitrogen and Amine Group

2-Aminothiazole and its derivatives can act as bidentate ligands, coordinating to a central metal ion through both the endocyclic thiazole nitrogen and the exocyclic amino nitrogen. acs.orgnih.gov This chelation results in the formation of a stable five-membered ring structure with the metal ion. The formation of these chelate rings is a common feature in the coordination chemistry of 2-aminothiazole-based ligands.

Coordination Chemistry with Transition Metals (e.g., Ni(II), Zn(II))

2-Aminothiazole derivatives and their Schiff bases form stable complexes with a variety of transition metals, including nickel(II) and zinc(II). nih.govresearchgate.netias.ac.innih.govnih.gov The geometry of the resulting metal complexes is influenced by the nature of the ligand, the metal ion, and the reaction conditions.

For Ni(II) complexes with aminothiazole-derived ligands, various geometries such as octahedral and distorted square planar have been reported. nih.govresearchgate.net For example, Ni(II) complexes with certain 2-substituted benzothiazole ligands have been characterized to possess an octahedral geometry. researchgate.net

Similarly, Zn(II) readily forms complexes with aminothiazole-based ligands. ias.ac.innih.govnih.gov Spectroscopic and analytical data often suggest a tetrahedral or distorted tetrahedral geometry for these complexes. ias.ac.innih.govnih.gov The coordination typically involves the nitrogen atoms of the thiazole ring and the imine or amine group, and in some cases, other donor atoms from the ligand backbone. ias.ac.innih.govnih.gov

Table 3: Coordination Chemistry of Ni(II) and Zn(II) with Aminothiazole-Based Ligands

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

|---|---|---|---|

| Ni(II) | 2-Substituted benzothiazole and amino acids | Octahedral | researchgate.net |

| Ni(II) | Thiosemicarbazone Schiff base | Distorted square planar | nih.gov |

| Zn(II) | Aminoquinoline derivative | Distorted tetrahedral | nih.govnih.gov |

| Zn(II) | Cysteine and Histidine mixed ligands | Tetrahedral | ias.ac.in |

Role of 2 Bromothiazol 5 Amine Hydrochloride As a Versatile Synthetic Building Block

Precursor for Advanced Thiazole (B1198619) Derivatives

The dual reactivity of the 2-aminothiazole (B372263) core, combined with the bromo-substituent, provides multiple avenues for elaboration. Chemists can selectively target the bromine atom for substitution or coupling reactions, or modify the amino group to introduce diverse functionalities.

The bromine atom at the C5 position of the thiazole ring is readily displaced or engaged in cross-coupling reactions, making it an ideal handle for introducing a variety of substituents. This allows for the direct synthesis of 5-substituted-2-aminothiazoles, which are important scaffolds in medicinal chemistry.

One of the most powerful methods for this transformation is the Suzuki cross-coupling reaction. For instance, 2-amino-5-bromothiazole can be reacted with arylboronic acids to form 5-aryl-2-aminothiazole derivatives. A notable example is the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, a compound investigated for its potent inhibitory effect on Karyopherin-β1 (KPNB1) and its anticancer activity. nih.govmdpi.com The synthesis begins with the acylation of 2-amino-5-bromothiazole, followed by a palladium-catalyzed Suzuki reaction with 4-fluorophenylboronic acid to introduce the aryl group at the C5 position. nih.govmdpi.com

Another approach involves a two-step, one-pot reaction sequence of halogenation followed by nucleophilic substitution. jocpr.com This method can be used to synthesize derivatives like 5-amino-containing-2-amino-4-phenylthiazoles by reacting 2-aminothiazoles first with a brominating agent and then with an amine nucleophile. jocpr.com

Table 1: Examples of 5-Substituted-2-aminothiazole Synthesis

| Starting Material | Reagents | Product Type | Application/Significance | Reference(s) |

|---|---|---|---|---|

| 2-amino-5-bromothiazole | 3-(furan-2-yl)propanoic acid, 4-fluorophenylboronic acid, Pd catalyst | 5-Aryl-2-aminothiazole | KPNB1 inhibitor, anticancer activity | nih.govmdpi.com |

| 2-aminothiazole derivative | Br₂, NaHCO₃, Amine (e.g., piperidine, morpholine) | 5-Amino-2-aminothiazole | Direct C5-amination | jocpr.com |

| 2-amino-5-bromothiazole | Sodium nitrite (B80452), phosphoric acid, hypophosphorous acid | 5-Bromothiazole | Removal of the amino group via diazotization | chemicalbook.com |

The exocyclic amino group of 2-bromothiazol-5-amine (B3100783) is a versatile site for introducing a wide array of functional groups through N-substitution reactions. These modifications are crucial for tuning the electronic properties and biological activities of the resulting molecules.

Common derivatizations include acylation, where the amino group reacts with acyl chlorides or acid anhydrides. For example, reacting 2-aminothiazole derivatives with agents like chloroacetyl chloride or benzoyl chloride yields the corresponding N-acetylated or N-benzoylated products. nih.gov These amide derivatives often serve as key intermediates for further elaboration. nih.gov For instance, N-acetylated thiazoles can undergo Claisen-Schmidt condensation to form chalcones, which are precursors to other heterocyclic systems. nih.govmdpi.com

The amino group can also be converted into a Schiff base by reacting it with various aldehydes. The reaction of 4-(2,4-diethoxyphenyl)thiazol-2-amine with 1H-indole-3-carboxaldehyde is an example of this transformation, leading to potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) inhibitors. nih.govmdpi.com Furthermore, thiazolyl-thiourea derivatives can be synthesized through the addition reaction of the 2-amino group to isothiocyanates. nih.gov

Table 2: Examples of N-Substitution Reactions

| Thiazole Derivative | Reagent(s) | Product Type | Significance | Reference(s) |

|---|---|---|---|---|

| 2-amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride (B1165640) | N-acetylated thiazole | Intermediate for chalcone (B49325) synthesis | nih.gov |

| 2-amino-5-(4-acetylphenylazo)-thiazole | Benzoyl chloride | N-benzoyl amino derivative | Functional group modification | nih.gov |

| 4-(2,4-diethoxyphenyl)thiazol-2-amine | 1H-indole-3-carboxaldehyde | Schiff base (Imine) | PARP-1 inhibitors | nih.govmdpi.com |

Construction of Fused and Polyheterocyclic Systems

The strategic placement of reactive functional groups in 2-bromothiazol-5-amine hydrochloride makes it an excellent building block for the synthesis of more complex fused and polyheterocyclic structures. These intricate molecular architectures are of great interest in drug discovery and materials science.

The thiazole core can be integrated into larger heterocyclic frameworks through various cyclization strategies.

Pyrazole Derivatives: Thiazole-pyrazole hybrids can be synthesized using 2-aminothiazole derivatives as starting materials. One method involves a diazo-coupling reaction of 2-aminothiazole with a pyrazolone (B3327878) derivative to create scaffolds like 4-(thiazol-2-yl-azo)-2,4-dihydro-3H-pyrazol-3-one. mdpi.com Another route involves the reaction of a thiazole-carbothioamide with phenacyl bromide, which leads to the formation of 2-(pyrazol-1-yl)-4-arylthiazoles, compounds that have been investigated for their antimicrobial properties. nih.gov

Isoxazole (B147169) Derivatives: The synthesis of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides represents a key example of constructing isoxazole-thiazole hybrids. nih.gov These compounds are accessible through cycloaddition reactions. For example, the reaction of ethyl-chloro-(2-hydroxyimino)-acetate with an appropriate ethynyl-aminothiazole derivative can yield the desired isoxazole ring fused to the thiazole moiety. nih.govnih.gov

Oxazine and Thiazine (B8601807) Derivatives: While direct synthesis from 2-bromothiazol-5-amine is less commonly reported, the principles of heterocycle formation can be applied. Oxazine rings are often formed via the cyclocondensation of chalcones with urea (B33335) or other suitable reagents. ijnc.ir Since N-acetylated 2-aminothiazoles can be converted to chalcones, this provides a potential, multi-step pathway to thiazole-oxazine hybrids. nih.govmdpi.comijrpr.com Similarly, thiazine rings can be constructed through cyclization reactions. For example, tricyclic 1,2-thiazine derivatives have been synthesized, demonstrating the feasibility of incorporating a thiazine ring into polycyclic systems. nih.gov

Pyridine (B92270) Derivatives: The introduction of pyridine moieties is often achieved by using pyridine-containing reagents in coupling reactions or as building blocks. For instance, a 4-pyridyl group can be introduced into 4,5-substituted-2-aminothiazoles via acylation with a pyridyl-containing acid chloride. nih.govmdpi.com The synthesis of ethyl 5-(6-aminopyridin-2-yl)isoxazole-3-carboxylate, which is then coupled with other aryl groups, showcases the construction of complex pyridine-isoxazole systems that could be conceptually linked back to thiazole precursors. nih.gov

The synthesis of molecules containing two or more thiazole rings (bithiazoles) is another important application of 2-aminothiazole building blocks. These structures are investigated for their unique electronic and biological properties.

A direct method for creating a bithiazole-related structure involves the synthesis of bis(2-amino-4-substituted thiazole) sulfides. This is achieved through a one-pot, two-step protocol where a 2-aminothiazole derivative is first halogenated (e.g., with bromine) and then reacted with a sulfur nucleophile like sodium sulfide (B99878) (Na₂S). jocpr.com This approach avoids the need to isolate the halogenated intermediate and provides good yields of the bis-thiazole sulfide product. jocpr.com

Table 3: Synthesis of Bithiazole-Related Structures

| Starting Material | Reagents | Product | Method | Reference(s) |

|---|---|---|---|---|

| 2-Amino-4-phenylthiazole | 1. Br₂/NaHCO₃/DMF 2. Na₂S | Bis(2-amino-4-phenylthiazole)sulfide | Halogenation/Nucleophilic Substitution | jocpr.com |

Synthesis of Compounds for Specific Research Applications

The derivatives synthesized from this compound are frequently explored for their potential applications in various fields of research, most notably in medicinal chemistry. The thiazole ring is a privileged structure in drug discovery, and its derivatives often exhibit a broad range of biological activities.

Anticancer Agents: Many compounds derived from this building block have been evaluated for their anticancer properties. For example, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide showed potent activity against cancer cell lines, and derivatives of 4,5-substituted-2-aminothiazoles have been identified as potent inhibitors of PARP-1, an enzyme involved in DNA repair and a target for cancer therapy. nih.govmdpi.com

Enzyme Inhibitors: Beyond PARP-1, thiazole derivatives are known to inhibit other enzymes. Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives have been shown to be effective inhibitors of dihydrofolate reductase (DHFR), another important target in cancer chemotherapy. mdpi.com

Antimicrobial Agents: The 2-aminothiazole scaffold is a common feature in compounds with antibacterial and antifungal activity. nanobioletters.com Thiazolyl-thiourea derivatives, for instance, have demonstrated promising efficacy against staphylococcal species. nih.gov

Antioxidant Agents: Certain 2-aminothiazole derivatives have been noted for their antioxidant potential, which is their ability to scavenge free radicals. This property is relevant for developing agents that can protect against oxidative stress-related cellular damage. mdpi.com

The versatility of this compound as a synthetic intermediate thus enables the generation of diverse molecular libraries for screening and identifying new lead compounds for drug discovery and other research applications.

Development of Materials for Corrosion Inhibition Studies

The 2-aminothiazole scaffold, the core structure of this compound, is a recognized pharmacophore in drug discovery and also a foundational element in the design of corrosion inhibitors. nih.govresearchgate.net Organic compounds containing heteroatoms like nitrogen and sulfur, both present in the thiazole ring, are effective corrosion inhibitors for metals and alloys, particularly steel in acidic environments. nih.govimist.ma These atoms can donate lone-pair electrons to the vacant d-orbitals of metal atoms, facilitating adsorption onto the metal surface and forming a protective barrier against corrosive media. imist.manih.gov

While direct studies using this compound are not extensively detailed, research on closely related derivatives highlights the utility of the aminothiazole core in creating effective inhibitors. The presence of the bromo- and amino- groups on the thiazole ring provides reactive handles to synthesize more complex and potent inhibitor molecules. For instance, derivatives of 2-aminothiazole have been investigated for their ability to protect mild steel. researchgate.net Similarly, thiadiazole and benzothiazine derivatives, which share structural motifs with aminothiazoles, have shown significant inhibition efficiency. imist.manih.gov In studies, these compounds have demonstrated the ability to function as mixed-type inhibitors, adsorbing onto the steel surface through a combination of physical and chemical interactions, a process that conforms to the Langmuir adsorption isotherm. imist.manih.gov The efficiency of these inhibitors often increases with concentration, with some derivatives achieving protection rates as high as 98%. imist.ma

Table 1: Examples of Thiazole-Related Heterocyclic Compounds in Corrosion Inhibition Studies

| Compound Family | Metal | Corrosive Medium | Inhibition Efficiency | Reference |

|---|---|---|---|---|

| 1,4-Benzothiazine Derivatives | Carbon Steel | 15% HCl | Up to 98% | imist.ma |

| Thiadiazole Derivatives | Mild Steel | 0.50 M H₂SO₄ | Increased with concentration | nih.gov |

| 2-Aminobenzothiazole (ABT) | AA6061-T6 Alloy | 0.5 M HCl | High, concentration-dependent | researchgate.net |

Generation of Azo Dyes and Chromogenic Systems

The primary amino group at the 5-position of the 2-bromothiazole (B21250) ring is a key functional group for the synthesis of azo dyes. This process typically involves a two-step reaction: diazotization followed by azo coupling. In the first step, the aminothiazole is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures to convert the amino group into a highly reactive diazonium salt.

This thiazole diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form a stable azo compound (R-N=N-R'). The resulting molecules contain the characteristic azo chromophore (-N=N-), which links the thiazole ring to another aromatic system, creating an extended conjugated system responsible for the compound's color.

Research has demonstrated the synthesis of various azo dyes from aminothiazole precursors. For example, 2-amino-5-nitrothiazole (B118965) is considered an important intermediate in the preparation of heterocyclic azo dyes. made-in-china.com The synthesis of novel azo-thiazole derivatives has been successfully achieved, and their structures confirmed using various spectroscopic techniques. rsc.org In one synthetic pathway, a new 2-amino-5-(4-acetylphenylazo)-thiazole compound was synthesized and subsequently modified through reactions with various electrophilic reagents, showcasing the reactivity of the resulting azo dye scaffold. nih.govmdpi.com Another example involves the diazotization of 2-amino-4,5-dimethyl thiazole and its subsequent coupling with 3-dimethyl aminobenzoic acid to yield a novel azo ligand. researchgate.net These studies underscore the fundamental role of the aminothiazole structure in generating a diverse range of dyes and chromogenic systems for various applications. rsc.orgresearchgate.net

Synthesis of Scaffolds for Investigating Biological Mechanisms (excluding clinical human trials)

This compound is a valuable starting material for synthesizing molecular scaffolds used to explore biological pathways and mechanisms of action in a non-clinical research setting. The bromo- and amino- functionalities allow for the systematic modification and elaboration of the thiazole core to create libraries of compounds for screening and structure-activity relationship (SAR) studies. nih.gov

The 2-aminothiazole framework is a privileged structure found in numerous biologically active compounds and is a cornerstone for the synthesis of molecules targeting a range of diseases. nih.govexcli.de Researchers have utilized 2-amino-5-bromothiazole as a precursor to develop potent inhibitors for specific biological targets. For instance, it has been used in Suzuki coupling reactions with boronic acids to create derivatives that act as inhibitors of KPNB1, showing anticancer activity in cell-based assays. nih.govmdpi.com

Further examples of its application in creating research scaffolds include:

Anticancer Research: Acylated 4-aryl-N-arylcarbonyl-2-aminothiazole scaffolds have been designed and synthesized as highly active inhibitors of Hec1/Nek2, which are proteins involved in cell division, making them targets for cancer research. nih.govmdpi.com

Neurodegenerative Disease Research: Derivatives of 2-amino-5-bromothiazole have been investigated for their potential in the context of Alzheimer's disease. One such derivative was shown to inhibit the p70S6 kinase, leading to increased autophagy and decreased β-amyloid production in a transgenic mouse model of the disease. biosynth.com Additionally, thiazole-substituted Betti bases have been synthesized and evaluated for their in vitro inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's pathology. researchgate.net

Antioxidant Studies: A series of 2-aminothiazole sulfonamide derivatives were synthesized to investigate their antioxidant properties. These compounds were evaluated for their ability to scavenge free radicals using DPPH assays and for their superoxide (B77818) dismutase (SOD)-mimic activities. excli.denih.gov

Antitubercular Agent Development: The 2-aminothiazole scaffold has been central to the development of agents effective against Mycobacterium tuberculosis. SAR studies have shown that while the central thiazole and a C-4 substituent can be intolerant to modification, the N-2 position of the amino group allows for significant flexibility, enabling the synthesis of analogues with potent antitubercular activity for further investigation. nih.gov

Table 2: Research Scaffolds Derived from 2-Aminothiazole Precursors

| Precursor | Synthetic Transformation | Resulting Scaffold Type | Biological Target/Mechanism Investigated | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromothiazole | Suzuki Coupling | N-(5-(4-fluorophenyl)thiazol-2-yl) amide | KPNB1 Inhibition (Anticancer) | nih.govmdpi.com |

| 2-Amino-5-bromothiazole HBr | Derivative Synthesis | Not specified | p70S6 Kinase Inhibition (Alzheimer's Model) | biosynth.com |

| 2-Aminothiazole | Sulfonamide Synthesis | 2-Aminothiazole sulfonamides | Antioxidant (DPPH, SOD-mimic) | excli.denih.gov |

| 2-Aminothiazole Derivatives | Betti Reaction | Thiazole-substituted Betti bases | AChE/BuChE Inhibition (Alzheimer's Model) | researchgate.net |

Computational Chemistry and Theoretical Investigations of 2 Bromothiazol 5 Amine Hydrochloride and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. nih.gov It is widely used to determine the electronic structure of molecules, enabling the prediction of various chemical properties. nih.govphyschemres.org DFT methods have been successfully applied to study numerous thiazole (B1198619) and benzothiazole (B30560) derivatives, providing detailed information on their geometry, stability, and reactivity. nih.govmdpi.comasianpubs.org

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. asianpubs.orgnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles. kbhgroup.in For thiazole-containing compounds, DFT has been used to study the geometry of the heterocyclic ring and the influence of various substituents. kbhgroup.inresearchgate.net For instance, in a study of 2-(2-hydrazineyl)thiazole derivatives using the B3LYP/6-311G(d,p) level of theory, the C=N bond length within the thiazole ring was calculated to be around 1.296 Å, while C-S bond lengths were approximately 1.75 Å. kbhgroup.in The geometry is not significantly altered by distant substituent groups, but local electronic effects can cause minor variations. mdpi.com

The electronic properties and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. asianpubs.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. mdpi.comresearchgate.net A small energy gap implies that the molecule is more reactive and less stable, as electrons can be easily excited from the HOMO to the LUMO. mdpi.com

DFT studies on various thiazole derivatives have shown that the nature and position of substituents significantly affect the FMO energies. mdpi.combohrium.com For example, in a series of substituted benzothiazoles, the ΔE values ranged from 4.46 to 4.73 eV. mdpi.com The introduction of a strong electron-withdrawing group like trifluoromethyl (-CF₃) was found to lower the energy gap, thus increasing the molecule's reactivity. mdpi.com Conversely, electron-donating groups can increase the gap. From these FMO energies, key reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electronegativity can be calculated to further quantify the molecule's chemical behavior. mdpi.combohrium.com

| Compound (Substituent) | EHOMO (eV) | ELUMO (eV) | ΔE (ELUMO - EHOMO) (eV) | Reactivity Implication |

|---|---|---|---|---|

| Derivative 1 (-OCH₃) | -5.71 | -1.09 | 4.62 | More Stable, Less Reactive |

| Derivative 2 (-CH₃) | -5.83 | -1.16 | 4.67 | Stable |

| Derivative 3 (No Substituent) | -6.01 | -1.28 | 4.73 | Most Stable, Least Reactive |

| Derivative 4 (-CF₃) | -6.35 | -1.89 | 4.46 | Least Stable, Most Reactive |

Data conceptualized from findings on substituted benzothiazoles. mdpi.com

DFT is a powerful tool for predicting the reactivity of molecules. By analyzing the electronic structure, researchers can identify the most probable sites for electrophilic and nucleophilic attack. physchemres.org The distribution of the HOMO and LUMO across the molecule is particularly revealing; the HOMO is typically localized on electron-rich regions susceptible to electrophilic attack, while the LUMO is found on electron-poor regions prone to nucleophilic attack. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, where negative potential (red) indicates nucleophilic sites and positive potential (blue) indicates electrophilic sites. kbhgroup.inresearchgate.net

Computational studies can also elucidate complex reaction mechanisms. nih.gov For the synthesis of 2-aminothiazoles via the Hantzsch reaction, the proposed mechanism involves the nucleophilic attack of thiourea's sulfur atom on an α-haloketone. researchgate.net DFT calculations can model this entire process, including the formation of intermediates and the transition states that connect them. By calculating the activation energies (the energy barriers of the transition states), the most energetically favorable reaction pathway can be determined. nih.gov For example, a computational study on the reaction of 2-amino-2-thiazolines with isocyanates used semiempirical calculations to locate transition structures and determine that the reaction proceeds via a stepwise mechanism with a lower activation barrier for the experimentally observed product. nih.gov

Heterocyclic amines like 2-aminothiazole (B372263) can exist in different tautomeric forms, most commonly the amino and imino forms. researchgate.netrsc.org DFT calculations are highly effective for determining the relative stability of these tautomers. By optimizing the geometry of each form and calculating its total electronic energy, the most stable tautomer can be identified as the one with the lowest energy. researchgate.net

For the parent 2-aminothiazole, computational and experimental studies have shown that the amino tautomer is the predominant and more stable form. researchgate.netrsc.org DFT calculations comparing the predicted Raman spectra of both tautomers with the experimental spectrum confirmed that the features of the amino form were dominant. researchgate.net The stability of tautomers can be influenced by environmental factors, particularly the solvent. The presence of solvent molecules can stabilize one form over another through interactions like hydrogen bonding. mdpi.com In some cases, such as with 2-p-Tosylaminothiazole, the substituent effect is so large that the imino-form becomes the more stable tautomer. rsc.org

| Tautomeric Form | General Structure | Relative Energy (kcal/mol) | Predominant Form |

|---|---|---|---|

| Amino Form | R-NH₂ | 0 (Reference) | Yes (Typically) |

| Imino Form | R=NH | > 0 | No (Typically) |

Based on general findings for 2-aminothiazoles. researchgate.netrsc.org

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and interactions with the environment, such as a solvent. acs.orgrsc.org

Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt through the rotation of its single bonds. Computational methods can systematically scan the rotation of key dihedral angles to map the potential energy surface and identify low-energy, stable conformers. mdpi.comnih.gov For thiazole derivatives, conformational analysis has been used to understand how the ring restricts the flexibility of attached peptide backbones or other side chains. researchgate.netacs.org In one study, benzothiazole derivatives were found to have two stable conformers corresponding to specific dihedral angles between the benzothiazole and an attached phenyl ring. mdpi.com

MD simulations are particularly useful for studying the stability of a molecule in solution. acs.org A typical MD simulation involves placing the molecule in a box of explicit solvent molecules (e.g., water) and calculating the forces on each atom over a series of small time steps (femtoseconds) for a total duration of nanoseconds or longer. acs.org Analysis of the resulting trajectory can reveal the molecule's preferred conformations in solution and the stability of intramolecular hydrogen bonds. Key metrics like the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's structure over the course of the simulation. acs.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational methods that aim to build a statistical model correlating the chemical structure of a series of compounds with a specific physical property or biological activity. researchgate.netresearchgate.net The fundamental principle is that the structure of a molecule dictates its properties.

The development of a QSPR/QSAR model involves several steps. First, a dataset of molecules with known experimental values for the property of interest is compiled. researchgate.netindexcopernicus.com Next, a wide range of "molecular descriptors" are calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., molecular connectivity indices). researchgate.net

Shape descriptors: Related to the 3D shape of the molecule (e.g., Kier's shape index). researchgate.net

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: Such as hydrophobicity (logP) and molar refractivity.

Using statistical methods like multilinear regression or partial least squares, a mathematical equation is derived that best links the descriptors to the property. acs.org The predictive power of the model is assessed through rigorous internal and external validation, using statistical metrics like the coefficient of determination (r²) and the cross-validated r² (q²). researchgate.netnih.gov For thiazole derivatives, QSAR models have been successfully developed to predict their antimicrobial activity, identifying key descriptors like electrostatic fields and shape indices as being crucial for their function. researchgate.netresearchgate.netindexcopernicus.com

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Molecular Connectivity Index (2χv) | Branching and connectivity of atoms. researchgate.net |

| Shape | Kier's Shape Index (κα3) | Molecular shape and complexity. researchgate.net |

| 3D-Field | Electrostatic Field | 3D distribution of charge. researchgate.netindexcopernicus.com |

| 3D-Field | Steric Field | 3D spatial arrangement of atoms. indexcopernicus.com |

Solvatochromic Properties and Solvent Effects on Electronic Spectra

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Visible absorption spectrum, changes with the polarity of the solvent it is dissolved in. ekb.egnih.gov This effect arises from differential solvation of the molecule's ground and excited electronic states. ekb.eg A bathochromic (red) shift to longer wavelengths typically occurs when the excited state is more polar than the ground state and is better stabilized by polar solvents. rsc.org A hypsochromic (blue) shift to shorter wavelengths occurs in the opposite scenario.

The solvatochromic properties of a molecule can be investigated computationally using Time-Dependent DFT (TD-DFT). rsc.orgnih.gov These calculations can predict the UV-Vis absorption spectra of a molecule in different environments by incorporating a solvent model, such as the Polarizable Continuum Model (PCM). nih.gov Studies on various dye molecules, including those with thiazole components, have shown that TD-DFT can accurately predict the absorption maxima (λmax) and how they shift with solvent polarity. researchgate.netekb.egekb.eg For example, a study of thienylazo-thiazole dyes showed a bathochromic shift in λmax as the solvent was changed from methanol (B129727) to the more polar DMF. ekb.eg By analyzing these shifts, researchers can also estimate the change in the molecule's dipole moment upon electronic excitation, providing further insight into its intramolecular charge transfer (ICT) characteristics. rsc.orgresearchgate.net

| Solvent | Polarity (Dielectric Constant, ε) | Hypothetical λmax (nm) | Observed Shift |

|---|---|---|---|

| Hexane | 1.9 | 410 | Reference (Nonpolar) |

| Chloroform | 4.8 | 425 | Bathochromic (Red) Shift |

| Ethanol | 24.6 | 440 | Bathochromic (Red) Shift |

| DMSO | 46.7 | 455 | Strong Bathochromic (Red) Shift |

Conceptual data based on trends observed for organic dyes. ekb.egnih.govrsc.org

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Bromothiazol-5-amine (B3100783) hydrochloride, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of the free base, 2-Amino-5-bromothiazole, in DMSO-d6 typically shows a singlet for the C4-H proton and a broad singlet for the amino (-NH₂) protons. spectrabase.comresearchgate.net The chemical shift of the C4-H proton is influenced by the electron-withdrawing bromine atom at the C5 position and the electron-donating amino group at the C2 position. Upon formation of the hydrochloride salt, the amino group is protonated to form an ammonium (B1175870) group (-NH₃⁺). This protonation leads to a downfield shift of the adjacent C4-H proton due to the increased electron-withdrawing nature of the ammonium group. The protons of the ammonium group itself would appear as a broad signal, and its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. In the case of 2-amino-5-[p-(benzyloxy)phenyl]thiazole, monohydrobromide, the carbon atoms of the thiazole (B1198619) ring show distinct signals. spectrabase.com For 2-Bromothiazol-5-amine hydrochloride, one would expect three signals corresponding to the three carbon atoms of the thiazole ring. The C2 carbon, attached to the ammonium group and the ring nitrogen, would appear at a lower field. The C5 carbon, bonded to the bromine atom, would also be significantly shifted. The C4 carbon signal would be influenced by both the adjacent ammonium and bromo-substituted carbons. The exact chemical shifts would need to be determined experimentally, but predictions can be made based on the analysis of similar structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.5 - 8.0 | s | C4-H |

| ¹H | Broad | s | -NH₃⁺ |

| ¹³C | ~160 - 170 | C2 | |

| ¹³C | ~110 - 120 | C5 | |

| ¹³C | ~130 - 140 | C4 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include the N-H stretching of the ammonium group, which typically appears as a broad band in the region of 3200-2800 cm⁻¹. The C-N stretching vibrations of the thiazole ring are also prominent. The C=N stretching vibration within the thiazole ring is expected in the 1650-1550 cm⁻¹ region. chemicalbook.com The presence of the bromine atom influences the fingerprint region of the spectrum, with the C-Br stretching vibration expected at lower wavenumbers, typically below 700 cm⁻¹. A study on 2-amino-4-methylthiazole (B167648) provides a reference for the vibrational modes of the aminothiazole core. mdpi.com

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-2800 (broad) | N-H stretch | -NH₃⁺ |

| ~1630 | N-H bend | -NH₃⁺ |

| ~1580 | C=N stretch | Thiazole ring |

| ~1450 | C-N stretch | Thiazole ring |

| Below 700 | C-Br stretch | Bromo-group |

Electronic Spectroscopy: UV-Visible Spectrophotometry

UV-Visible spectrophotometry provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The thiazole ring is a chromophore, and the amino and bromo substituents act as auxochromes, modifying the absorption characteristics.

The UV-Vis spectrum of 2-aminothiazole (B372263) shows an absorption maximum around 260 nm. researchgate.netresearchgate.net For this compound, a bathochromic (red) shift is expected due to the presence of the bromine atom, which extends the conjugation. The protonation of the amino group to form the hydrochloride salt may lead to a hypsochromic (blue) shift, as the lone pair of electrons on the nitrogen is no longer available to participate in resonance with the ring. The exact λmax values would depend on the solvent used due to solvatochromic effects. Studies on the degradation of 2-aminothiazole have utilized UV-Vis spectroscopy to monitor changes in its electronic structure. researchgate.net

Table 3: Predicted UV-Visible Absorption Data for this compound

| Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π | ~270 - 290 | Ethanol/Methanol (B129727) |

| n → π | Longer wavelength, lower intensity | Ethanol/Methanol |

Mass Spectrometry (e.g., LC-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, the molecular weight of the free base (C₃H₃BrN₂S) is approximately 179.04 g/mol . nih.gov The hydrochloride salt would have a molecular weight corresponding to the free base plus the mass of HCl (approximately 36.46 g/mol ).

In a mass spectrum, the molecular ion peak of the free base would be observed. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments. researchgate.netnih.gov The fragmentation of the thiazole ring is a key feature. Common fragmentation pathways for aminothiazoles involve the loss of small molecules like HCN, H₂S, or cleavage of the ring. The presence of the bromine atom would also influence the fragmentation, with the loss of a bromine radical being a possible pathway.

Table 4: Expected Mass Spectrometry Data for 2-Bromothiazol-5-amine

| m/z | Interpretation |

|---|---|

| 179/181 | Molecular ion peak [M]⁺ and [M+2]⁺ of the free base |

| 100 | Loss of Br radical |

| 73 | Loss of Br and HCN |

Elemental Analysis (CHN) for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves as a confirmation of its purity and empirical formula. For this compound (C₃H₄Br₂N₂S), the theoretical elemental composition can be calculated. cetjournal.it

The experimental values obtained from a CHN analyzer should be in close agreement with the theoretical values (typically within ±0.4%) to confirm the identity and purity of the synthesized compound. A supplier of 2-Amino-5-bromothiazole hydrobromide specifies a purity of ≥95.0% as determined by titrimetric analysis. nih.gov

Table 5: Theoretical Elemental Composition of this compound (C₃H₄Br₂N₂S)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 13.86 |

| Hydrogen (H) | 1.55 |

| Nitrogen (N) | 10.78 |

| Bromine (Br) | 61.49 |

| Sulfur (S) | 12.33 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) is used to study the thermal stability of a compound by measuring its change in mass as a function of temperature. For this compound, a TGA curve would reveal the temperatures at which the compound decomposes.

Electrochemical Methods for Reactivity and Interaction Studies (e.g., Potentiodynamic Measurements in Corrosion Research)

Electrochemical methods, such as potentiodynamic polarization, are employed to study the reactivity of molecules and their interactions with surfaces, which is particularly relevant in corrosion research. Thiazole derivatives, especially those containing amino groups, are known to be effective corrosion inhibitors for various metals in acidic media. researchgate.nettcichemicals.com

The effectiveness of this compound as a corrosion inhibitor can be evaluated by potentiodynamic polarization measurements. In these experiments, the corrosion potential (Ecorr) and corrosion current density (icorr) of a metal electrode in a corrosive medium are measured in the absence and presence of the inhibitor. A decrease in icorr and a shift in Ecorr upon addition of the inhibitor would indicate its protective action. The inhibition mechanism of aminothiazoles typically involves the adsorption of the molecule onto the metal surface through the nitrogen and sulfur heteroatoms, forming a protective layer that blocks the active corrosion sites. nih.gov The presence of the amino group and the thiazole ring makes this compound a promising candidate for such applications. Theoretical studies have also been used to evaluate the corrosion inhibition performance of aminothiazoles. researchgate.net

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Routes

The traditional Hantzsch thiazole (B1198619) synthesis, while foundational, often involves harsh conditions and the use of volatile organic solvents. derpharmachemica.com Modern research is intensely focused on developing "green" and more efficient synthetic pathways for thiazole derivatives. A significant trend is the replacement of conventional solvents with environmentally benign alternatives like water or ionic liquids. scilit.comijpsr.com For instance, the synthesis of 2-aminothiazole (B372263) derivatives has been successfully demonstrated in aqueous media at room temperature, offering a simple and efficient procedure. scilit.com

Another key area is the development and application of novel catalytic systems, particularly magnetically recoverable nanocatalysts. rsc.orgresearchgate.net These catalysts combine the high efficiency of nanoscale materials with the practical advantage of easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling and reducing waste. researchgate.net One study reported the use of a magnetic nanocomposite for the synthesis of 2,4-substituted thiazoles under mild conditions using molecular oxygen. researchgate.net Similarly, methods using trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source, replacing more toxic reagents like iodine, are being explored. rsc.org Solvent-free reaction conditions, often assisted by sonication or microwave irradiation, are also gaining traction, leading to faster reaction times and higher yields. figshare.comnih.gov

| Method | Catalyst/Medium | Key Advantages | Reference(s) |

| Aqueous Phase Synthesis | Diammonium hydrogen phosphate (B84403) / DABCO in water | Environmentally friendly, room temperature, simple procedure. | scilit.com |

| Ionic Liquid Synthesis | [BMIM]⁺[HSO₄]⁻ | Green alternative to volatile solvents, enhanced reaction rates and yields. | ijpsr.com |

| Magnetic Nanocatalysis | Ca/4-MePy-IL@ZY-Fe₃O₄ | Recyclable catalyst, non-toxic solvent, quick reaction times, high efficiency. | rsc.orgresearchgate.net |

| Solvent-Free Sonication | Imidazolium chlorozincate (II) ionic liquid on Fe₃O₄ | Rapid reaction (30 min), high yields, produces only water as a byproduct. | nih.gov |

| Microwave-Assisted Synthesis | None (catalyst-free) | Rapid formation of products, high yields. | figshare.com |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond improving existing synthetic methods, a major research frontier is the discovery of novel reactivity patterns for the 2-Bromothiazol-5-amine (B3100783) hydrochloride core. The bromine atom at the 2-position and the amine group at the 5-position provide versatile handles for a variety of chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Negishi, Stille, and Sonogashira reactions, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds at specific positions on the thiazole ring. derpharmachemica.comnih.gov For example, a regioselective Pd(0)-catalyzed cross-coupling of 2,4-dibromothiazole (B130268) has been used to synthesize 2-substituted 4-bromothiazoles, which are precursors to more complex bithiazole systems. nih.gov

Future work will likely focus on expanding the scope of these coupling reactions to include a wider range of functional groups and coupling partners. Research into C-H activation, a technique that allows for the direct functionalization of carbon-hydrogen bonds, could open up unprecedented pathways for modifying the thiazole scaffold without the need for pre-functionalization (e.g., halogenation). The development of novel multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, also represents a promising avenue for creating diverse libraries of thiazole derivatives efficiently. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with modern technologies like flow chemistry and automated synthesis is a transformative trend. figshare.com Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, improved reaction control, and greater scalability. researchgate.net These systems are particularly well-suited for multistep syntheses, allowing for the rapid generation of compound libraries. researchgate.net The application of flow reactors for the synthesis of thiazole and other heterocyclic derivatives has been demonstrated to improve yields and reduce reaction times. researchgate.net

Automated synthesis platforms, often leveraging robotics and artificial intelligence, can further accelerate the discovery process. researchgate.netyoutube.com These systems can design synthetic routes, optimize reaction conditions through high-throughput screening, and perform multi-step syntheses with minimal human intervention. youtube.com By combining the efficiency of flow chemistry with the intelligence of automated platforms, researchers can dramatically shorten the development cycle for new molecules derived from 2-Bromothiazol-5-amine hydrochloride. youtube.com

Advanced Materials Science Applications (excluding human or clinical relevance)

The unique electronic structure of the thiazole ring makes its derivatives, including those from this compound, attractive for applications in materials science. chemimpex.com One notable area of research is the development of novel conductive polymers and coatings. chemimpex.com The ability of the thiazole moiety to participate in π-conjugation allows for the creation of materials with tailored electronic and optical properties. These materials could find use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Furthermore, thiazole derivatives are being investigated for their strong adsorption properties on metal surfaces, suggesting potential applications as corrosion inhibitors. researchgate.net The presence of sulfur and nitrogen atoms allows for effective coordination to metal surfaces, forming a protective layer. Future research will likely explore the synthesis of new polymers and functional materials derived from 2-Bromothiazol-5-amine, aiming to fine-tune their properties for specific high-performance applications in electronics and surface science.

Deeper Computational Insight into Reaction Pathways and Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the chemical behavior of molecules like this compound. nih.govnih.govscirp.org DFT calculations allow researchers to investigate molecular structures, electronic properties, and reaction mechanisms at the atomic level. physchemres.orgmdpi.com This insight is crucial for rational catalyst design and for predicting the regioselectivity and stereoselectivity of reactions. physchemres.org